molecular formula C21H16ClN3O B14954525 N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide

Cat. No.: B14954525
M. Wt: 361.8 g/mol
InChI Key: SNUAPXMXKHBASE-UHFFFAOYSA-N
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Description

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a chloro-substituted phenyl group and a methylbenzamide moiety, which contribute to its unique chemical properties.

Preparation Methods

The synthesis of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide typically involves the cyclization of 2-aminopyridine derivatives with α-bromoketones under specific reaction conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which offers a fast, clean, and high-yielding approach . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups using reagents like sodium iodide in acetone.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines.

Scientific Research Applications

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or receptors that are crucial for the survival and proliferation of cancer cells or bacteria. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical properties and biological activities

Properties

Molecular Formula

C21H16ClN3O

Molecular Weight

361.8 g/mol

IUPAC Name

N-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)-4-methylbenzamide

InChI

InChI=1S/C21H16ClN3O/c1-14-7-9-16(10-8-14)21(26)24-20-19(15-5-3-2-4-6-15)23-18-12-11-17(22)13-25(18)20/h2-13H,1H3,(H,24,26)

InChI Key

SNUAPXMXKHBASE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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